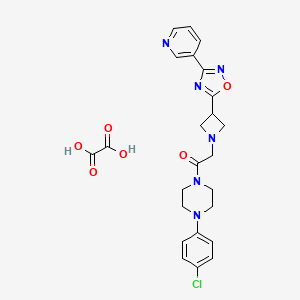
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C24H25ClN6O6 and its molecular weight is 528.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26ClN5O3, and it has a molecular weight of approximately 465.95 g/mol. The structure features a piperazine ring, a pyridine moiety, and an oxadiazole group, which are known to contribute to various biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing piperazine and pyridine structures exhibit significant antitumor properties. For instance, compounds similar to the one have shown selective inhibition against cancer cell lines with IC50 values in the low micromolar range. A study demonstrated that modifications on the piperazine and pyridine rings could enhance the cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) while maintaining low toxicity to normal cells .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research on related compounds has shown that piperazine derivatives can exhibit broad-spectrum antibacterial effects. For example, a series of Mannich bases derived from piperazine showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria . The presence of the oxadiazole ring may also contribute to enhanced activity against resistant strains.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Receptors : The piperazine moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases .
Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives demonstrated significant anticancer efficacy. The lead compound exhibited an IC50 value of 0.14 µM against eIF4A3, a target implicated in tumor growth. The study highlighted the importance of substituents on the piperazine ring in modulating biological activity .
Study 2: Antimicrobial Evaluation
In another investigation, a related piperazine derivative was tested for antimicrobial properties against various bacterial strains. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infections .
Data Tables
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antitumor | Derivative A | 0.14 | eIF4A3 |
| Antimicrobial | Derivative B | 10 | Various Gram-positive bacteria |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell metabolism |
| Receptor Interaction | Binds to neurotransmitter receptors |
| Apoptosis Induction | Activates apoptotic pathways leading to cancer cell death |
属性
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2.C2H2O4/c23-18-3-5-19(6-4-18)28-8-10-29(11-9-28)20(30)15-27-13-17(14-27)22-25-21(26-31-22)16-2-1-7-24-12-16;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAJUYJEKAVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














